![molecular formula C7H6N2O2S2 B13131946 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine CAS No. 99158-62-0](/img/structure/B13131946.png)
2-(Methylsulfonyl)thiazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . Another approach involves the annulation of pyridine derivatives with thiazole heterocycles .
Industrial Production Methods
Industrial production methods for 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine are not extensively documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the thiazolo[4,5-b]pyridine scaffold .
Applications De Recherche Scientifique
2-(Methylsulfonyl)thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific enzymes and receptors, leading to its observed biological activities. For example, some derivatives have been reported to inhibit histamine H3 receptors and PI3kα, contributing to their pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine include other thiazolo[4,5-b]pyridine derivatives and thiazolo[5,4-c]pyridines . These compounds share the fused thiazole-pyridine scaffold but differ in their substituents and specific biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the methylsulfonyl group with the thiazolo[4,5-b]pyridine scaffold, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
99158-62-0 |
|---|---|
Formule moléculaire |
C7H6N2O2S2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
2-methylsulfonyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N2O2S2/c1-13(10,11)7-9-6-5(12-7)3-2-4-8-6/h2-4H,1H3 |
Clé InChI |
CDLIDUVNYAEIJB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(S1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


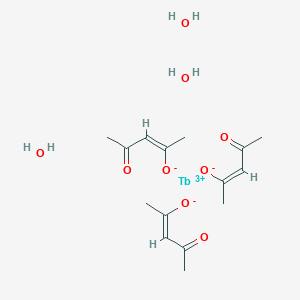
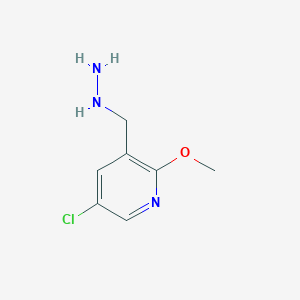
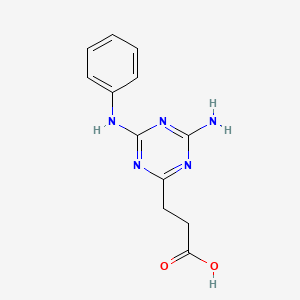
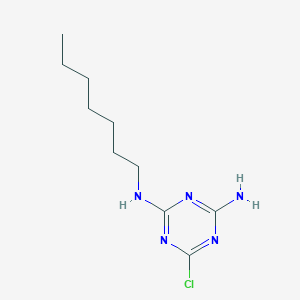
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
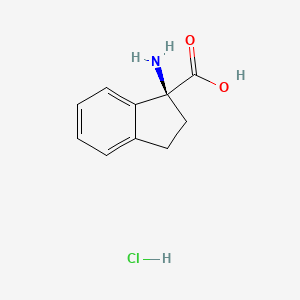
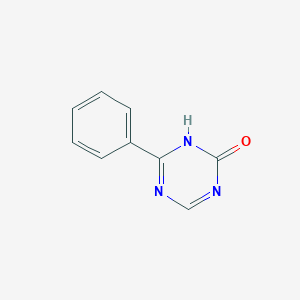
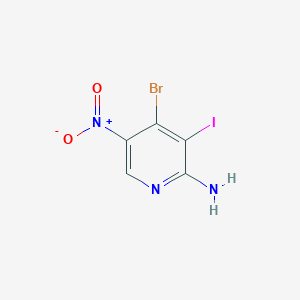
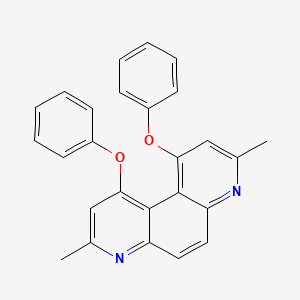
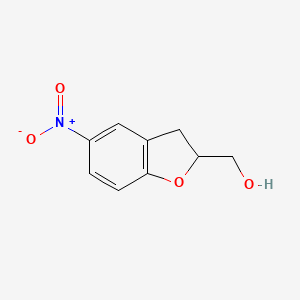
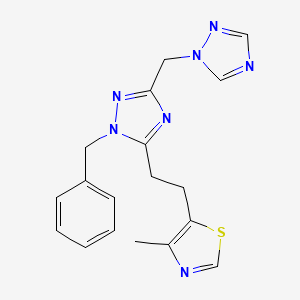
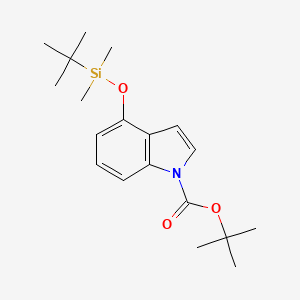

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
